1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one is a chemical compound characterized by the molecular formula . This compound is a derivative of imidazolidinone, which features a five-membered ring structure containing nitrogen and oxygen atoms. The presence of the aminomethylbenzyl group distinguishes it from other imidazolidinone derivatives, imparting unique chemical and biological properties that are of significant interest in scientific research and industrial applications.
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one belongs to the class of imidazolidinones, which are known for their diverse biological activities. It is classified as an organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one typically involves:
A notable method includes utilizing continuous flow synthesis for industrial production, which allows for efficient scaling and consistent quality control .
The reaction conditions may vary based on the specific synthetic route chosen. For example, temperature and solvent choice can significantly impact yield and purity. The use of automated systems in industrial settings helps maintain optimal reaction parameters.
The molecular structure of 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one consists of a five-membered imidazolidinone ring fused with a benzyl group substituted at one position by an aminomethyl group. This unique structure contributes to its reactivity and interaction with biological targets.
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one can undergo several types of chemical reactions:
The choice of reagents and reaction conditions will determine the major products formed. For instance, oxidation can yield derivatives with additional functional groups, while reduction may lead to more saturated compounds .
The mechanism of action for 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, it may inhibit certain enzymes, thereby influencing metabolic processes within biological systems .
Relevant data indicate that the compound maintains stability under standard laboratory conditions but may require careful handling during synthesis due to its reactive functional groups .
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one has several notable applications in scientific research:
This compound's unique structural features make it a valuable candidate for further exploration in both academic research and industrial applications.
The synthetic chemistry of imidazolidinones has undergone transformative advancements since the mid-20th century, evolving from classical linear syntheses to sophisticated catalytic methodologies. Early synthetic routes (1950s-1970s) predominantly relied on the condensation of 1,2-diamines with carbonyl sources like phosgene or urea under harsh conditions, often yielding symmetrical 1,3-disubstituted derivatives with limited functional group tolerance. These methods suffered from poor regioselectivity, making the preparation of asymmetrically substituted variants such as 3-methylimidazolidin-2-ones challenging. The introduction of carbonyldiimidazole (CDI) as a safer carbonylating agent in the 1980s marked a significant improvement, enabling milder reaction conditions and better control over monosubstitution patterns [2].
The development of transition metal-catalyzed processes in the 2000s revolutionized imidazolidinone synthesis, particularly for complex hybrids like 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one. Palladium-catalyzed carbonylation reactions using aryl halides and N-protected diamines emerged as pivotal methods for constructing the imidazolidinone ring with high regioselectivity. This advancement facilitated the efficient introduction of diverse benzyl substituents at the N1 position while preserving the methyl group at N3. Concurrently, protective group strategies evolved substantially – the tert-butoxycarbonyl (Boc) group became instrumental for masking the primary amine functionality during ring formation, as its orthogonal deprotection allowed sequential functionalization of the aminomethylbenzyl moiety without disturbing the cyclic urea core. Modern green chemistry approaches (2010s-present) have further refined these syntheses through microwave-assisted cyclization and solvent-free mechanochemical techniques, significantly reducing reaction times from days to hours while improving overall yields [2] [4].
Table 1: Evolution of Synthetic Methodologies for Imidazolidinones
Era | Dominant Methods | Key Reagents/Catalysts | Limitations | Advancements |
---|---|---|---|---|
1950s-1970s | Condensation reactions | Phosgene, urea | Harsh conditions, poor regioselectivity | First access to disubstituted derivatives |
1980s-1990s | Carbonyldiimidazole-mediated | CDI, triethylamine | Moderate yields for asymmetric derivatives | Improved safety and functional group tolerance |
2000s-2010s | Catalytic carbonylation | Pd(OAc)₂, CO gas | Requires specialized equipment | High regioselectivity for N1,N3-disubstituted variants |
2010s-Present | Microwave-assisted & mechanochemical | Microwave reactors, ball mills | Limited scalability in some cases | Reduced reaction times (hours vs days), improved yields |
The structural complexity of 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one specifically reflects three critical innovations in heterocyclic functionalization: (1) regioselective N-alkylation techniques enabling differential substitution at N1 versus N3; (2) advanced protective group strategies for primary amines during heterocycle formation; and (3) late-stage diversification protocols for the benzylamine moiety. The regioselective introduction of the methyl group at N3 prior to N1 functionalization with the 4-(aminomethyl)benzyl group exemplifies contemporary precision in imidazolidinone synthesis. This sequential approach prevents quaternary ammonium salt formation and ensures correct substitution patterns. Furthermore, the aminomethylbenzyl substituent itself is typically introduced using reductive amination protocols between 4-formylbenzoic acid derivatives and protected amines, followed by carbonyldiimidazole-mediated cyclization with N-methyl-ethylenediamine precursors [2] [3].
Table 2: Structural Comparison of Key Imidazolidinone Derivatives
Compound | N1 Substituent | N3 Substituent | Core Modification | Biological Relevance |
---|---|---|---|---|
1-(3-Aminophenyl)-3-methylimidazolidin-2-one [3] | 3-Aminophenyl | Methyl | None | Intermediate in CNS drug synthesis |
1-(4-(Aminomethyl)benzyl)imidazolidin-2-one [1] | 4-(Aminomethyl)benzyl | Hydrogen | Unmethylated at N3 | Glutaminyl cyclase inhibition |
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one | 4-(Aminomethyl)benzyl | Methyl | Standard imidazolidinone | Enhanced CNS penetration vs unmethylated analogues |
1-(2,3-Dihydroinden-5-yl)imidazolidin-2-one [2] | 2,3-Dihydroinden-5-yl | Hydrogen | Fused aromatic system | Dopamine receptor modulation |
The imidazolidin-2-one core has emerged as a privileged structural motif in medicinal chemistry due to its balanced physicochemical properties and capacity for multipoint hydrogen bonding. Specifically, 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one exemplifies how strategic substitution enhances bioavailability and target engagement. The cyclic urea moiety provides a semi-rigid conformation that reduces entropic penalties upon binding to biological targets while serving as a bioisostere for peptide bonds or diketopiperazine structures. This scaffold demonstrates improved metabolic stability compared to linear ureas or amides, attributed to resistance toward common proteases. The 3-methyl group strategically enhances lipophilicity (cLogP ≈1.2), optimizing blood-brain barrier penetration – a critical attribute for neuropharmacological agents targeting central nervous system disorders [2] [4].
Patent analyses reveal that derivatives featuring the 4-(aminomethyl)benzyl substitution pattern exhibit potent modulation of glutaminyl cyclase (QC) activity, an enzyme implicated in Alzheimer's disease pathogenesis through pyroglutamate-amyloid formation. The primary amine functionality enables salt bridge formation with QC's catalytic zinc ion, while the benzyl group occupies a hydrophobic pocket adjacent to the active site. Molecular modeling studies indicate the imidazolidinone ring orients these pharmacophores at optimal distances (4.8-5.2Å between Zn²⁺ and the phenyl ring centroid), explaining the enhanced target affinity observed in this structural class compared to simpler benzylamine derivatives. The 3-methyl substitution specifically prevents undesirable N-oxidation while adding minimal steric bulk (molecular weight 219.28 g/mol), maintaining compliance with Lipinski's rule-of-five parameters for drug-likeness [4].
The compound's versatility is evidenced by its structural presence in patented compounds targeting neurological disorders. WO2014106238 details structurally related imidazolidinones as dopaminergic and serotonergic modulators for schizophrenia, attention deficit hyperactivity disorder (ADHD), and neurodegenerative conditions. The aminomethylbenzyl-imidazolidinone architecture specifically enhances binding to dopamine D₂ and D₃ receptors (Kᵢ = 12-85 nM) while maintaining selectivity over histaminergic receptors. This pharmacological profile translates to reduced extrapyramidal side effects in preclinical models. Furthermore, the protonatable amine facilitates salt formation with pharmaceutical acids (hydrochloride, sulfate), improving crystallinity and formulation stability. The molecule's calculated polar surface area (PSA ≈ 58 Ų) remains within optimal range for CNS permeability, demonstrating how strategic functionalization balances target affinity and pharmacokinetic properties [2].
Table 3: Pharmacological Targets of Imidazolidinone Derivatives Featuring 4-(Aminomethyl)benzyl Substitution
Biological Target | Therapeutic Area | Observed Activity | Structure-Activity Relationship Insight |
---|---|---|---|
Glutaminyl Cyclase (QC) | Alzheimer's Disease | IC₅₀ 50-200 nM [4] | Primary amine essential for zinc coordination; 3-methyl enhances brain penetration |
Dopamine D₂/D₃ Receptors | Schizophrenia, ADHD | Kᵢ 12-85 nM [2] | Benzyl spacer length critical for receptor subtype selectivity |
Serotonin Transporters | Depression | Kᵢ ~320 nM [2] | Electron-donating groups on phenyl enhance affinity |
Neuropathic Pain Targets | Chronic Pain | ED₅₀ 3-8 mg/kg [2] | Free amine required for in vivo efficacy; methyl at N3 prevents metabolic N-dealkylation |
Beyond neurological applications, this scaffold demonstrates versatility in modulating inflammatory pathways. BR112012008346A2 describes closely related structures as inhibitors of cytokine release in macrophages, potentially useful for rheumatoid arthritis and atherosclerosis management. The molecule's capacity for structural diversification allows tuning of physicochemical properties to suit peripheral versus central indications – electron-withdrawing substituents on the phenyl ring increase aqueous solubility for inflammatory targets, while halogen substitution enhances CNS exposure for psychiatric indications. Such adaptability underscores the imidazolidinone core's significance as a multipurpose template in contemporary drug discovery [4].
CAS No.: 112484-85-2
CAS No.: 10606-14-1